
Bis-PEG4-NHS ester
Overview
Description
Bis-PEG4-NHS ester (CAS: 1314378-11-4) is a hydrophilic, non-cleavable polyethylene glycol (PEG)-based linker containing two N-hydroxysuccinimide (NHS) ester groups separated by a tetraethylene glycol (PEG4) spacer. Its molecular formula is C₂₀H₂₈N₂O₁₂, with a molecular weight of 488.4 . The NHS ester groups enable efficient conjugation to primary amines (-NH₂) on proteins, oligonucleotides, or other amine-containing molecules, forming stable amide bonds . The PEG4 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation, making it a critical tool in antibody-drug conjugate (ADC) synthesis, drug delivery systems, and nanotechnology .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG4-NHS ester typically involves the reaction of PEG with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, DCC, NHS
Conditions: Anhydrous organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.
Major Products
The major product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the hydrophilic properties of the PEG spacer .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 488.5 g/mol
- CAS Number: 1314378-11-4
Mechanism of Action:
Bis-PEG4-NHS ester facilitates the formation of stable covalent bonds with primary amines and thiol groups present in biomolecules. The NHS ester reacts with amines to form amide bonds, while the maleimide group can react with thiol groups to form thioether bonds, enabling efficient conjugation of various biomolecules.
Bioconjugation
This compound is extensively used for the conjugation of proteins and peptides, which is crucial for developing biopharmaceuticals and diagnostic tools. The compound's ability to form stable linkages ensures that therapeutic agents retain their efficacy over time.
Key Uses:
- Protein Conjugation: Enhances stability and solubility of proteins.
- Peptide Conjugation: Facilitates the attachment of therapeutic peptides to targeting moieties.
Drug Delivery Systems
The compound plays a pivotal role in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies through this compound, targeted therapies can be developed that minimize side effects while maximizing therapeutic action against cancer cells.
Case Study:
A study demonstrated that ADCs targeting HER2-positive breast cancer cells were created using this compound. The conjugation efficiency was evaluated using analytical techniques, revealing a significant correlation between drug-linker ratios and cytotoxicity against target cells while sparing non-target cells.
Surface Modification
In addition to its bioconjugation capabilities, this compound is employed for surface modification of various materials. This application is particularly relevant in biosensor development and biomaterials engineering where enhanced biocompatibility is required.
Mechanism of Action
The mechanism of action of Bis-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This process is highly efficient and specific, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Structural and Functional Differences
PEG Chain Length Variations
Key Insight : PEG4 is widely preferred for its balance of solubility and minimal steric interference, whereas longer PEG chains (e.g., PEG36) are niche-use due to synthesis complexity .
Cleavability
Key Insight: Non-cleavable linkers like Bis-PEG4-NHS are ideal for stable conjugates, while disulfide-based linkers enable triggered payload release .
Functional Group Diversity
Key Insight : this compound’s simplicity suits general amine conjugation, while functionalized variants (e.g., TCO, tetrazine) enable advanced bioorthogonal strategies .
Performance Metrics
Solubility and Stability
- This compound : High aqueous solubility due to PEG4; stable at -5°C but sensitive to hydrolysis .
- Bis-PEG2-NHS ester : Lower solubility; prone to aggregation in aqueous buffers .
- Bis-Mal-Lysine-PEG4-TFP ester : Includes maleimide for thiol conjugation; requires strict inert storage .
Cost and Availability
- This compound is commercially available at lower cost (~$50/mg) compared to specialized linkers like TCO-PEG4-NHS ester (~$200/mg) .
- Long-chain PEG derivatives (e.g., PEG36) are expensive due to complex synthesis .
Application-Specific Recommendations
Biological Activity
Bis-PEG4-NHS ester (CAS 1314378-11-4) is a polyethylene glycol (PEG) derivative that features two N-hydroxysuccinimide (NHS) ester groups at each end of a PEG4 linker. This compound is primarily utilized in bioconjugation applications, where its ability to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules is crucial. The high reactivity of the NHS esters makes this compound an important tool in drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).
- Molecular Formula : C35H57N3O18
- Molecular Weight : Approximately 807.9 g/mol
- Structure : Contains a linear PEG chain with NHS ester groups at both terminals.
The primary biological activity of this compound revolves around its capacity to facilitate the formation of covalent bonds between biomolecules. The NHS group reacts with primary amines to create stable amide bonds, which are essential for constructing complex bioconjugates. This reaction is favored due to the high reactivity of the NHS ester, allowing efficient coupling with various biomolecules such as proteins and nucleic acids.
Applications in Research and Medicine
- PROTAC Synthesis : this compound is integral in the development of PROTACs, which are designed to induce targeted degradation of specific proteins within cells. By linking ligands that bind to target proteins, this compound enhances the efficacy of these therapeutic agents .
- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, allowing for the selective delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
- Bioconjugation : It is widely used for modifying proteins and peptides, enabling researchers to study interactions and functions within biological systems .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on PROTACs : A recent publication demonstrated that incorporating this compound into PROTAC designs significantly improved target engagement and degradation efficiency in cellular assays.
- Antibody Conjugation : Research involving ADCs has shown that using this compound as a linker results in higher stability and improved therapeutic indices compared to other PEG-based linkers .
Comparative Analysis with Similar Compounds
Below is a comparison table showcasing this compound alongside other PEG-based linkers:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | PEG-based linker | Dual NHS esters for enhanced bioconjugation |
N-Boc-N-bis(PEG2-acid) | PEG-based linker | Contains acid functionality instead of NHS group |
Amino-PEG3-CH2CO2H | PEG-based linker | Features an amino group for different conjugation |
Azido-PEG4-4-nitrophenyl carbonate | PEG-based linker | Contains azide functionality for click chemistry |
Q & A
Q. Basic: What are the optimal storage and handling protocols for Bis-PEG4-NHS ester to ensure reactivity in experimental workflows?
Methodological Answer:
this compound must be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the NHS ester group. Prior to use, dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to minimize premature hydrolysis. For long-term storage of stock solutions, aliquot into small volumes and freeze at -80°C to avoid repeated freeze-thaw cycles, which degrade reactivity .
Key Properties | Details |
---|---|
Molecular Formula | C₂₀H₂₈N₂O₁₂ |
Molecular Weight | 488.44 g/mol |
Solubility | <1 mg/mL in aqueous buffers |
Storage (Powder) | -20°C, inert atmosphere |
Q. Basic: How does this compound enable bioconjugation in protein modification experiments?
Methodological Answer:
The NHS ester group reacts selectively with primary amines (e.g., lysine residues on proteins) under mild conditions (pH 7–9, 4°C–25°C). The PEG4 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency. For example, in antibody-drug conjugate (ADC) synthesis, incubate this compound with the antibody in PBS (pH 8.0) for 2 hours, followed by purification via size-exclusion chromatography to remove unreacted linker .
Q. Advanced: How does the hydrolysis of this compound influence its role in perovskite solar cell fabrication?
Methodological Answer:
During annealing, this compound undergoes hydrolysis (−COOR → −COOH), which reduces steric hindrance between perovskite precursors (e.g., PbI₂ and FAI) and enhances coordination with undercoordinated Pb²⁺ ions. This stabilizes the perovskite lattice and increases ion migration activation energy by ~0.2 eV, suppressing defect formation. To optimize this process, use in situ FTIR spectroscopy to monitor hydrolysis kinetics and adjust annealing temperature (e.g., 100°C–120°C) to balance phase purity and defect passivation .
Q. Advanced: What experimental strategies quantify the impact of this compound on ion migration in optoelectronic materials?
Methodological Answer:
Electrochemical Impedance Spectroscopy (EIS): Measure ion migration activation energy (Eₐ) in perovskite films with/without this compound. A higher Eₐ indicates suppressed ion migration.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Map spatial distribution of hydrolyzed −COOH groups to correlate with regions of reduced ion mobility.
Stability Testing: Expose devices to 85°C/85% relative humidity and track performance decay rates. Devices modified with this compound typically retain >90% efficiency after 500 hours, compared to <70% for controls .
Q. Advanced: How can researchers design experiments to evaluate this compound’s role in PROTAC linker stability?
Methodological Answer:
Proteolytic Resistance Assays: Incubate PROTACs containing this compound in serum or lysosomal fluid (pH 5.0) and quantify intact linker via LC-MS over 24–72 hours.
Binding Affinity Studies: Use surface plasmon resonance (SPR) to compare target protein degradation efficiency between PEG4 and shorter PEG linkers. The PEG4 spacer often improves ternary complex formation by 20–40% due to flexibility .
Q. Basic: What analytical techniques validate successful conjugation of this compound to biomolecules?
Methodological Answer:
- MALDI-TOF Mass Spectrometry: Detect mass shifts corresponding to PEG4 linker addition (e.g., +488 Da per conjugation site).
- UV-Vis Spectroscopy: Quantify NHS ester consumption by tracking absorbance at 260 nm.
- Fluorescence Labeling: Use amine-reactive dyes (e.g., FITC) to confirm reduced free amine groups post-conjugation .
Q. Advanced: How does PEG chain length (e.g., PEG4 vs. PEG8) affect the performance of this compound in ADC applications?
Methodological Answer:
Shorter PEG chains (e.g., PEG4) improve tumor penetration but reduce serum half-life , while longer chains (e.g., PEG8) enhance pharmacokinetics at the cost of increased steric hindrance. For ADCs targeting solid tumors, PEG4-modified constructs show 30–50% higher cellular uptake in 3D spheroid models compared to PEG8 variants. Validate using confocal microscopy with fluorescently labeled ADCs .
Q. Advanced: What computational methods predict the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
Density Functional Theory (DFT): Calculate hydrolysis activation energies for −COOR groups in aqueous environments.
Molecular Dynamics (MD): Simulate PEG4 chain flexibility and solvent accessibility of NHS ester groups.
QSPR Models: Correlate linker structure with experimental half-life data to design derivatives with tunable hydrolysis rates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKLYYHZOLCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134949 | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-11-4 | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.